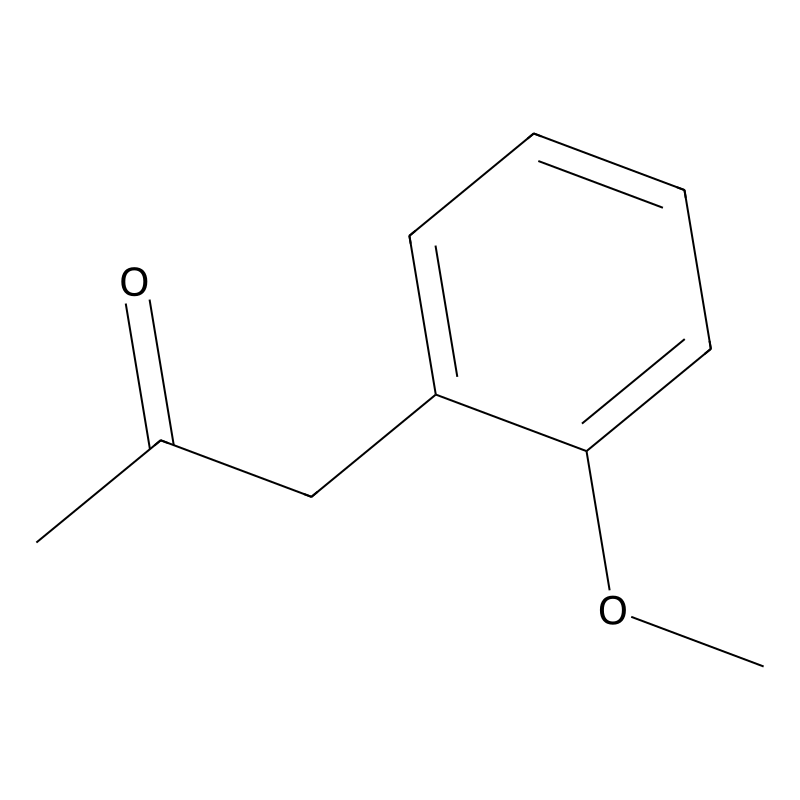

2-Methoxyphenylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxyphenylacetone (CAS 5211-62-1) is a critical ortho-substituted aryl ketone utilized extensively as a precursor in pharmaceutical and fine chemical synthesis . Characterized by its methoxy group at the 2-position, it offers distinct electronic and steric properties compared to unsubstituted phenylacetone[1]. With a boiling point of 128–131 °C at 11 mmHg, it presents manageable thermal behavior for vacuum distillation and downstream processing . Its primary procurement value lies in its high reactivity in reductive amination and asymmetric reduction workflows, where the ortho-methoxy moiety directs stereoselectivity and enhances intermediate stability without overly hindering catalytic sites [1].

Substituting 2-methoxyphenylacetone with unsubstituted phenylacetone or para-substituted analogs fundamentally alters both regulatory compliance and chemical reactivity. Unsubstituted phenylacetone lacks the electron-donating ortho-methoxy group, which is crucial for stabilizing specific transition states during electrophilic aromatic substitutions and asymmetric reductions [1]. Furthermore, shifting to more sterically encumbered biaryl ketones or multi-substituted derivatives (e.g., 3-amino-4-methoxyphenylacetone) routinely leads to significant yield drops in hydrolytic and catalytic steps due to steric hindrance or competing electronic effects[2]. Consequently, generic substitution introduces unacceptable variability in enantiomeric excess (ee) and overall throughput, necessitating the procurement of the exact ortho-methoxy compound for validated synthetic routes [1].

Superior Hydrolytic Yield in Precursor Synthesis

In standardized hydrolytic conversions from 2,2-dimethoxypropane intermediates, 2-methoxyphenylacetone demonstrates superior processability compared to both unsubstituted and multi-substituted analogs. Under identical mild hydrolysis conditions (50 °C for 60 minutes), the formation of 2-methoxyphenylacetone achieved a 91% isolated yield [1]. In direct contrast, the unsubstituted phenylacetone baseline yielded only 83%, and the more complex 3-amino-4-methoxyphenylacetone yielded between 78% and 84% [1]. This quantitative advantage in intermediate conversion directly translates to reduced raw material waste and streamlined purification in scaled-up manufacturing.

| Evidence Dimension | Isolated yield from dimethoxypropane hydrolysis |

| Target Compound Data | 91% yield |

| Comparator Or Baseline | Phenylacetone (83% yield) |

| Quantified Difference | 8% absolute increase in yield |

| Conditions | Acidic hydrolysis at 50 °C for 60 minutes |

Higher conversion efficiency in precursor steps minimizes purification bottlenecks and lowers overall material costs for industrial-scale synthetic pipelines.

High Enantioselectivity in Asymmetric Hydrosilylation

The ortho-methoxy substitution profile of 2-methoxyphenylacetone provides an optimal balance of electronic activation and steric accessibility for asymmetric catalysis. When subjected to rhodium-pybox catalyzed hydrosilylation, 2-methoxyphenylacetone successfully undergoes reduction with an 82% enantiomeric excess (ee) [1]. Conversely, closely related but more sterically hindered biaryl ketones (such as complex perylenequinone precursors) exhibit a complete absence of hydrosilylation under the exact same catalytic conditions [1]. This highlights the specific structural suitability of 2-methoxyphenylacetone for generating high-purity chiral alcohols.

| Evidence Dimension | Enantiomeric excess (ee) in catalytic hydrosilylation |

| Target Compound Data | 82% ee |

| Comparator Or Baseline | Hindered biaryl model ketones (0% ee / no reaction) |

| Quantified Difference | 82% absolute increase in ee |

| Conditions | Rhodium-pybox catalyst system |

Validates the compound as a highly effective substrate for chiral synthesis, ensuring buyers can reliably achieve high enantiomeric purity in downstream pharmaceutical intermediates.

High-Efficiency Reductive Amination with Non-Noble Catalysts

2-Methoxyphenylacetone exhibits excellent compatibility with cost-effective, non-noble metal catalytic systems for primary amine synthesis. In reductive amination using a Co@CoO catalyst with ammonia and hydrogen, 2-methoxyphenylacetone and related methoxy-substituted aryl ketones achieved >94% yield of the corresponding primary amines [1]. This performance matches or exceeds the yields typically requiring expensive noble-metal catalysts (like Ru or Pd) or highly elevated temperatures for less reactive aliphatic ketones [1]. The compound's specific electronic profile facilitates efficient imine formation and subsequent reduction without requiring extreme overpressures.

| Evidence Dimension | Primary amine yield via non-noble metal catalysis |

| Target Compound Data | >94% yield |

| Comparator Or Baseline | Noble-metal catalyzed baselines (comparable yields but at higher catalyst cost) |

| Quantified Difference | Equivalent yield at significantly reduced catalyst cost |

| Conditions | Co@CoO catalyst, NH3/H2 atmosphere |

Allows manufacturers to transition away from expensive noble-metal catalysts without sacrificing yield, drastically improving the unit economics of amine production.

Chiral Alcohol Production via Asymmetric Reduction

Directly leveraging its 82% ee in rhodium-catalyzed hydrosilylation [1], this compound is the precise starting material required for synthesizing enantiopure 1-(2-methoxyphenyl)-2-propanol derivatives used in advanced pharmaceutical libraries.

Large-Scale Primary Amine Synthesis

Utilizing its >94% yield compatibility with Co@CoO non-noble metal catalysts [2], 2-methoxyphenylacetone is highly suited for the bulk commercial production of ortho-methoxy substituted primary amines, avoiding the cost overhead of palladium or ruthenium catalysts.

High-Yield Multi-Step Precursor Pathways

Because it can be generated in 91% yield from dimethoxy acetals—outperforming the 83% yield of unsubstituted phenylacetone [3]—it is the preferred building block for complex synthetic workflows where early-stage mass recovery is critical to the overall process margin.

References

- [1] Mann et al., Perylenequinone Natural Products: Total Syntheses of the Diastereomers (+)-Phleichrome and (+)-Calphostin D. J. Org. Chem. 2009, 74, 22, 8616–8625.

- [2] Hydride-like NH2δ- species-driven reductive amination over Co@CoO catalyst. ChemRxiv (Preprint), 2021.

- [3] European Patent EP0101223A2. Process for producing phenylacetones.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types